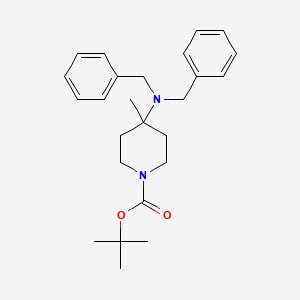![molecular formula C13H17FN2OS B14132456 N-[Cyclopropyl(methylsulfanyl)methyl]-N'-(2-fluorophenyl)-N-methylurea CAS No. 89135-64-8](/img/structure/B14132456.png)
N-[Cyclopropyl(methylsulfanyl)methyl]-N'-(2-fluorophenyl)-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea is a chemical compound with the molecular formula C13H17FN2OS It is known for its unique structural properties, which include a cyclopropyl group, a methylsulfanyl group, and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea typically involves the reaction of cyclopropylmethylamine with 2-fluorophenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required quality standards for various applications.
化学反応の分析
Types of Reactions
N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
類似化合物との比較
Similar Compounds
- N-Cyclopropyl-N-{[3-(methylsulfanyl)-2-pyrazinyl]methyl}alaninamide
- N-Cyclopropyl-N-{[3-(methylsulfanyl)-2-pyrazinyl]methyl}glycinamide
Uniqueness
N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea stands out due to its combination of a cyclopropyl group, a methylsulfanyl group, and a fluorophenyl group
特性
CAS番号 |
89135-64-8 |
|---|---|
分子式 |
C13H17FN2OS |
分子量 |
268.35 g/mol |
IUPAC名 |
1-[cyclopropyl(methylsulfanyl)methyl]-3-(2-fluorophenyl)-1-methylurea |
InChI |
InChI=1S/C13H17FN2OS/c1-16(12(18-2)9-7-8-9)13(17)15-11-6-4-3-5-10(11)14/h3-6,9,12H,7-8H2,1-2H3,(H,15,17) |
InChIキー |
BQNCYLXWOFVARZ-UHFFFAOYSA-N |
正規SMILES |
CN(C(C1CC1)SC)C(=O)NC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


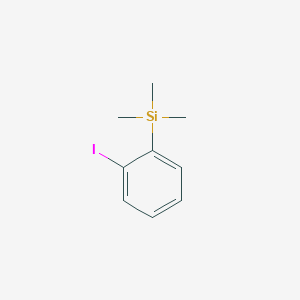
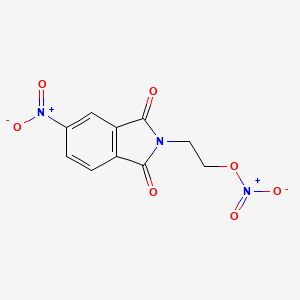

![3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14132389.png)
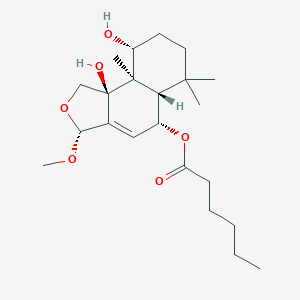
![Phenol, 2,2'-[(methylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14132404.png)
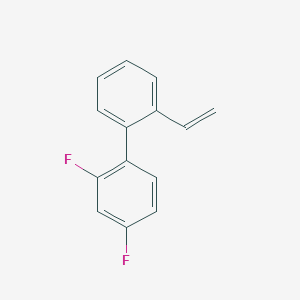
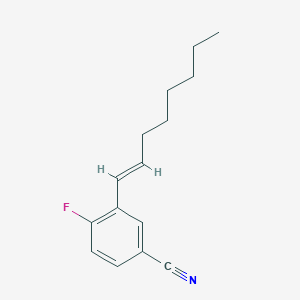
![N-benzyl-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14132416.png)
![N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide](/img/structure/B14132419.png)
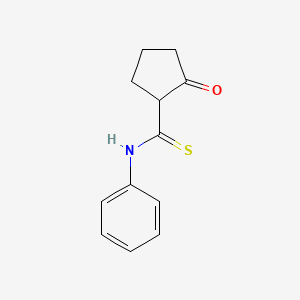
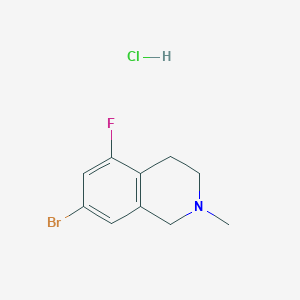
![(3S,10R,13R,17R)-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14132432.png)
